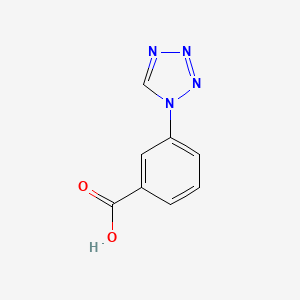

3-(1H-tetrazol-1-yl)benzoic acid

Vue d'ensemble

Description

3-(1H-tetrazol-1-yl)benzoic acid is a compound with the molecular formula C8H6N4O2 . It is a difunctional compound with a carboxylate and a tetrazole residue . The compound is involved in the regulation of calcium metabolism, acts as a membrane integrity antagonist, a Chymosin inhibitor, an anti-eczematic, and is used for Alzheimer’s disease treatment .

Synthesis Analysis

The synthesis of 3-(1H-tetrazol-1-yl)benzoic acid can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields . A sequence of consecutive functional group transformations, namely hydrogenation, Sandmeyer iodination, and Grignard carboxylation, provides the target molecules in a reliable and scalable manner .Molecular Structure Analysis

The molecular structure of 3-(1H-tetrazol-1-yl)benzoic acid is characterized by a tetrazole moiety attached to a benzoic acid group . The compound has a molecular weight of 190.16 g/mol . The InChIKey of the compound is UNTMKIYQHROFCP-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactivity of 3-(1H-tetrazol-1-yl)benzoic acid is influenced by the presence of the tetrazole and carboxylic acid functional groups . The tetrazole ring can participate in various reactions due to the presence of multiple nitrogen atoms .Physical And Chemical Properties Analysis

3-(1H-tetrazol-1-yl)benzoic acid has a molecular weight of 190.16 g/mol . It has a topological polar surface area of 80.9 Ų and a complexity of 223 . The compound has one hydrogen bond donor count and five hydrogen bond acceptor counts .Applications De Recherche Scientifique

Click Chemistry

Tetrazole and its derivatives, including “3-(1H-tetrazol-1-yl)benzoic acid”, play a very important role in medicinal and pharmaceutical applications . The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .

Biological Activity

Tetrazoles are known for their biological activity. They are used in the synthesis of various biologically active compounds . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .

Molecular Docking

Molecular docking is an invaluable tool in the field of molecular biology, computational structural biology, computer-aided drug designing, and pharmacogenomics . Tetrazoles, including “3-(1H-tetrazol-1-yl)benzoic acid”, can be used in molecular docking studies .

Chemical Reactions

Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .

DNA Synthesis

Generally, dilute 1H-tetrazole in acetonitrile is used for DNA synthesis in biochemistry . The acidic nature of tetrazole is similar to corresponding carboxylic acids .

Formation of Metallic Compounds and Molecular Complexes

Tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes . This compound shows strong negative inductive effect (−I electron withdrawing) and weak positive mesomeric effect (+M electron releasing) .

Mécanisme D'action

Target of Action

Similar compounds in the tetrazole series have been reported to interact with various receptors and enzymes, such as the glucagon-like peptide-1 receptor (glp-1r) and ep4 receptor .

Mode of Action

Based on the properties of similar tetrazole compounds, it can be hypothesized that this compound may interact with its targets through hydrogen bonding or other non-covalent interactions .

Result of Action

Similar compounds in the tetrazole series have been reported to exhibit cytotoxic activities against certain cancer cell lines .

Action Environment

The action, efficacy, and stability of 3-(1H-tetrazol-1-yl)benzoic acid can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(tetrazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-8(14)6-2-1-3-7(4-6)12-5-9-10-11-12/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTMKIYQHROFCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353733 | |

| Record name | 3-(1H-tetrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-tetrazol-1-yl)benzoic acid | |

CAS RN |

204196-80-5 | |

| Record name | 3-(1H-tetrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1299054.png)

![4-Amino-2-[(furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B1299063.png)

![1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1299071.png)

![1-[2-(3-Bromophenoxy)ethyl]piperidine](/img/structure/B1299075.png)

![3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1299080.png)

![Ethyl 7-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B1299087.png)